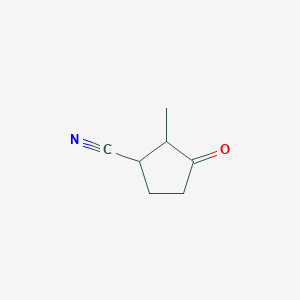
2-Methyl-3-oxocyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxocyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a derivative of cyclopentane, featuring a nitrile group (-CN) and a ketone group (C=O) on the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcyclopentanone with cyanide sources under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 2-Methyl-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Ammonia (NH3) or primary amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Amides or substituted nitriles.
科学的研究の応用
2-Methyl-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions. In substitution reactions, the nitrile group acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific chemical context.
類似化合物との比較
2-Oxocyclopentane-1-carbonitrile: Similar structure but lacks the methyl group.
3-Oxo-1-cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Methyl-3-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Methyl-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclopentane ring, which allows it to participate in a diverse range of chemical reactions. The methyl group also adds steric and electronic effects that can influence its reactivity compared to similar compounds.
特性
CAS番号 |
112496-86-3 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
2-methyl-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-6(4-8)2-3-7(5)9/h5-6H,2-3H2,1H3 |
InChIキー |
KMIJANDKRWVKHE-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


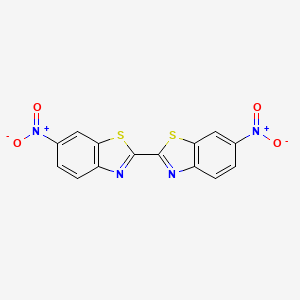
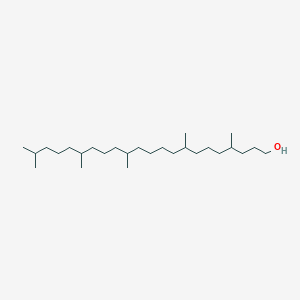
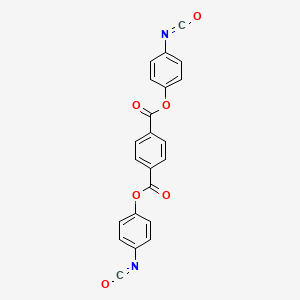
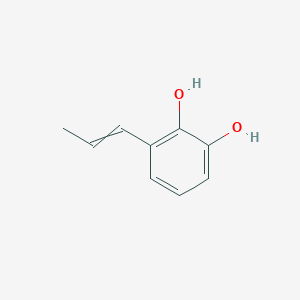
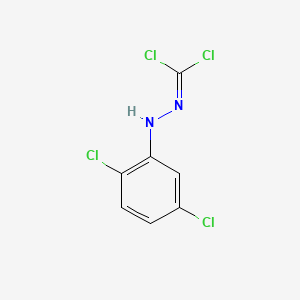
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
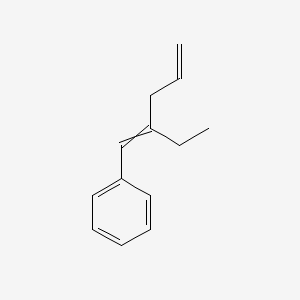
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
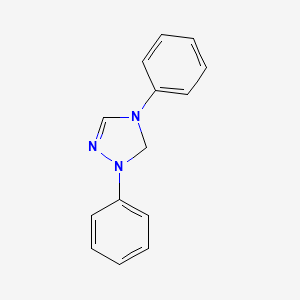
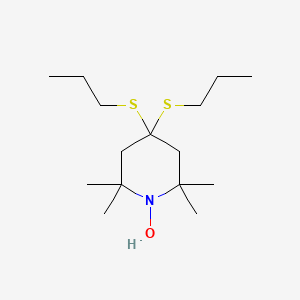
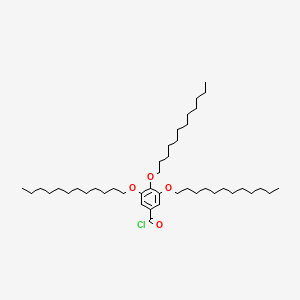
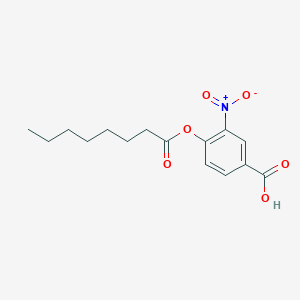
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
